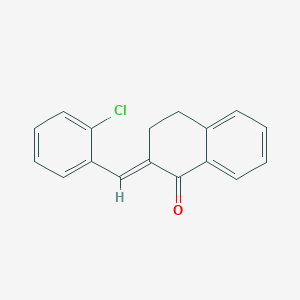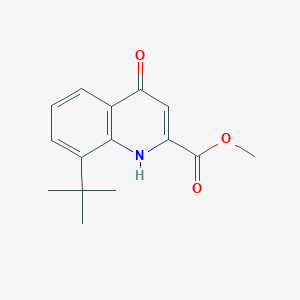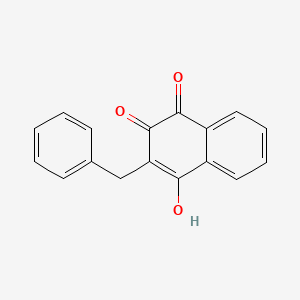
3-((4-Methoxybenzyl)oxy)piperidine hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-((4-Methoxybenzyl)oxy)piperidine hydrochloride is a chemical compound with the molecular formula C13H19NO2·HCl It is a derivative of piperidine, a six-membered heterocyclic amine, and features a methoxybenzyl group attached to the piperidine ring
Vorbereitungsmethoden
Synthesewege und Reaktionsbedingungen
Die Synthese von 3-((4-Methoxybenzyl)oxy)piperidinhydrochlorid erfolgt typischerweise durch Reaktion von Piperidin mit 4-Methoxybenzylchlorid in Gegenwart einer Base wie Natriumhydroxid oder Kaliumcarbonat. Die Reaktion wird in einem organischen Lösungsmittel wie Dichlormethan oder Toluol bei erhöhten Temperaturen durchgeführt. Das resultierende Produkt wird dann gereinigt und durch Behandlung mit Salzsäure in seine Hydrochloridsalzform umgewandelt.
Industrielle Produktionsmethoden
Die industrielle Produktion dieser Verbindung folgt ähnlichen Synthesewegen, jedoch in größerem Maßstab. Der Prozess beinhaltet die Verwendung von Reagenzien und Lösungsmitteln in Industriequalität, und die Reaktionen werden in großen Reaktoren mit präziser Kontrolle von Temperatur, Druck und Reaktionszeit durchgeführt, um eine hohe Ausbeute und Reinheit des Endprodukts zu gewährleisten.
Chemische Reaktionsanalyse
Arten von Reaktionen
3-((4-Methoxybenzyl)oxy)piperidinhydrochlorid unterliegt verschiedenen chemischen Reaktionen, darunter:
Oxidation: Die Methoxybenzyl-Gruppe kann oxidiert werden, um entsprechende Aldehyde oder Carbonsäuren zu bilden.
Reduktion: Die Verbindung kann reduziert werden, um die Methoxy-Gruppe zu entfernen, wodurch ein einfacheres Piperidinderivat entsteht.
Substitution: Die Methoxy-Gruppe kann durch nucleophile Substitutionsreaktionen durch andere funktionelle Gruppen substituiert werden.
Häufige Reagenzien und Bedingungen
Oxidation: Häufige Oxidationsmittel umfassen Kaliumpermanganat (KMnO4) und Chromtrioxid (CrO3).
Reduktion: Reduktionsmittel wie Lithiumaluminiumhydrid (LiAlH4) oder Natriumborhydrid (NaBH4) werden verwendet.
Substitution: Nucleophile wie Natriumazid (NaN3) oder Thiole (R-SH) können für Substitutionsreaktionen verwendet werden.
Hauptprodukte, die gebildet werden
Oxidation: 4-Methoxybenzaldehyd oder 4-Methoxybenzoesäure.
Reduktion: 3-(4-Hydroxybenzyl)piperidin.
Substitution: Verschiedene substituierte Piperidinderivate, abhängig vom verwendeten Nucleophil.
Wissenschaftliche Forschungsanwendungen
3-((4-Methoxybenzyl)oxy)piperidinhydrochlorid hat mehrere Anwendungen in der wissenschaftlichen Forschung:
Chemie: Wird als Zwischenprodukt bei der Synthese komplexerer organischer Moleküle verwendet.
Biologie: Untersucht wegen seiner potenziellen Auswirkungen auf biologische Systeme, einschließlich seiner Interaktion mit Enzymen und Rezeptoren.
Medizin: Untersucht wegen seiner potenziellen therapeutischen Eigenschaften, einschließlich seiner Verwendung als Vorläufer für die Medikamentenentwicklung.
Industrie: Wird bei der Produktion von Spezialchemikalien und Materialien eingesetzt.
Wirkmechanismus
Der Wirkmechanismus von 3-((4-Methoxybenzyl)oxy)piperidinhydrochlorid beinhaltet seine Interaktion mit spezifischen molekularen Zielstrukturen, wie Enzymen oder Rezeptoren. Die Methoxybenzyl-Gruppe kann die Bindungsaffinität der Verbindung zu diesen Zielstrukturen verstärken, was zu verschiedenen biologischen Effekten führt. Die genauen beteiligten Wege hängen von der spezifischen Anwendung und dem Ziel von Interesse ab.
Analyse Chemischer Reaktionen
Types of Reactions
3-((4-Methoxybenzyl)oxy)piperidine hydrochloride undergoes various chemical reactions, including:
Oxidation: The methoxybenzyl group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The compound can be reduced to remove the methoxy group, yielding a simpler piperidine derivative.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like sodium azide (NaN3) or thiols (R-SH) can be used for substitution reactions.
Major Products Formed
Oxidation: 4-Methoxybenzaldehyde or 4-methoxybenzoic acid.
Reduction: 3-(4-Hydroxybenzyl)piperidine.
Substitution: Various substituted piperidine derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
3-((4-Methoxybenzyl)oxy)piperidine hydrochloride has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential effects on biological systems, including its interaction with enzymes and receptors.
Medicine: Investigated for its potential therapeutic properties, including its use as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 3-((4-Methoxybenzyl)oxy)piperidine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The methoxybenzyl group can enhance the compound’s binding affinity to these targets, leading to various biological effects. The exact pathways involved depend on the specific application and target of interest.
Vergleich Mit ähnlichen Verbindungen
Ähnliche Verbindungen
- 3-(4-Methoxybenzyl)piperidin
- 3-(4-Methylbenzyl)piperidinhydrochlorid
- 3-(4-Fluorobenzyl)piperidinhydrochlorid
Einzigartigkeit
3-((4-Methoxybenzyl)oxy)piperidinhydrochlorid ist aufgrund des Vorhandenseins der Methoxy-Gruppe einzigartig, die seine chemische Reaktivität und biologische Aktivität beeinflussen kann. Dies macht es zu einer wertvollen Verbindung für die Forschung und Entwicklung in verschiedenen wissenschaftlichen Bereichen.
Eigenschaften
Molekularformel |
C13H20ClNO2 |
|---|---|
Molekulargewicht |
257.75 g/mol |
IUPAC-Name |
3-[(4-methoxyphenyl)methoxy]piperidine;hydrochloride |
InChI |
InChI=1S/C13H19NO2.ClH/c1-15-12-6-4-11(5-7-12)10-16-13-3-2-8-14-9-13;/h4-7,13-14H,2-3,8-10H2,1H3;1H |
InChI-Schlüssel |
MTFUBWJISGZRHW-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=CC=C(C=C1)COC2CCCNC2.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![[6-Methyl-2-(5-methylpyridin-2-yl)imidazo[1,2-a]pyridin-3-yl]acetonitrile](/img/structure/B11855266.png)
![1H-Pyrazolo[3,4-d]pyrimidin-4-amine, 1-(1,1-dimethylethyl)-3-phenyl-](/img/structure/B11855268.png)


![N-[4-(2-Methylimidazo[1,2-A]pyridin-3-YL)-2-pyrimidinyl]acetamide](/img/structure/B11855284.png)


![1'-Neopentylspiro[indoline-3,4'-piperidine]](/img/structure/B11855299.png)


![8-Bromo-3,4,5,10-tetrahydro-2H-pyrano[2,3-b]quinoline](/img/structure/B11855324.png)
![4-(4-(Methylthio)phenyl)-1,3-diazaspiro[4.5]dec-3-ene](/img/structure/B11855327.png)
![3,6-dichloro-11H-dibenzo[b,e][1,4]diazepine](/img/structure/B11855329.png)

